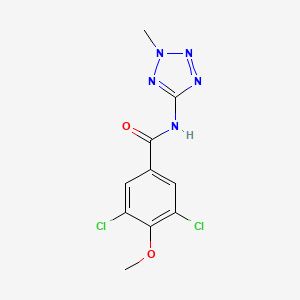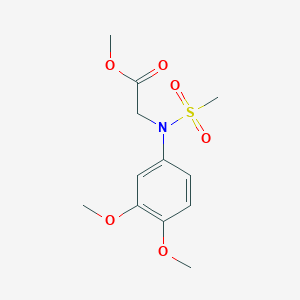![molecular formula C18H18FNO B5769664 1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one](/img/structure/B5769664.png)
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a fluorophenyl group and a propanone moiety attached to the isoquinoline ring system. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of the Castagnoli–Cushman reaction, which allows for the efficient construction of the isoquinoline core . The reaction conditions typically involve the use of mild oxidizing agents and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the removal of impurities and the attainment of high-purity products suitable for further applications .
化学反応の分析
Types of Reactions
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to disrupt biological membrane systems, leading to cell death in certain pathogens. It may also interact with enzymes and receptors involved in signal transduction pathways, thereby modulating cellular functions.
類似化合物との比較
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the isoquinoline core structure but lacks the fluorophenyl and propanone groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Contains a similar ring system but with different substituents and biological activities.
Uniqueness
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-2-18(21)14-7-8-17(16(19)11-14)20-10-9-13-5-3-4-6-15(13)12-20/h3-8,11H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWNNBTGLKWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![2-chlorobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5769600.png)
![6-METHOXY-4-METHYL-2-{[(3-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5769602.png)

![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N-[(2,3-dimethoxyphenyl)methyl]-N-ethyl-2-methylprop-2-en-1-amine](/img/structure/B5769641.png)
![N-[2-(piperidin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B5769647.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]furan-2-carboxamide](/img/structure/B5769667.png)

![2-Tert-butyl-5-[(4-ethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5769670.png)

